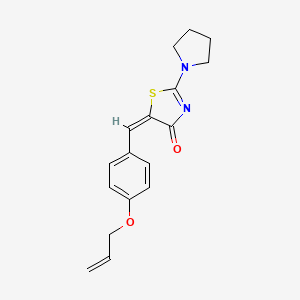

(E)-5-(4-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one

Description

(E)-5-(4-(Allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one is a thiazolone derivative characterized by an (E)-configured benzylidene moiety at the 5-position of the thiazole ring and a pyrrolidin-1-yl substituent at the 2-position. The allyloxy group on the benzylidene fragment introduces an electron-donating ether linkage, which may influence electronic properties and intermolecular interactions. Thiazolone derivatives are widely studied for their biological activities, including antitubercular, anticancer, and antimicrobial effects .

Properties

IUPAC Name |

(5E)-5-[(4-prop-2-enoxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c1-2-11-21-14-7-5-13(6-8-14)12-15-16(20)18-17(22-15)19-9-3-4-10-19/h2,5-8,12H,1,3-4,9-11H2/b15-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHIOGOBSDJXOI-NTCAYCPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-5-(4-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one belongs to the thiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial efficacy, and potential as an enzyme inhibitor.

Structural Characteristics

The structural framework of the compound includes a thiazole ring, which is known for its role in various biological activities. The presence of the pyrrolidine moiety and the allyloxy group significantly influences its pharmacological profile.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The structure-activity relationship (SAR) studies reveal that modifications on the thiazole ring can enhance cytotoxicity against cancer cell lines. For instance, compounds with electron-donating groups at specific positions on the phenyl ring have shown increased activity against various cancer types.

Table 1: Anticancer Activity of Thiazole Derivatives

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives is well-documented. Studies have demonstrated that certain thiazole compounds exhibit substantial activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Table 2: Antimicrobial Efficacy of Thiazole Derivatives

| Compound ID | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| 3 | E. coli | 25 µg/mL | |

| 4 | Candida spp. | 15 µg/mL |

Enzyme Inhibition

Thiazole derivatives have been studied for their ability to inhibit various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX). The inhibition of these enzymes is crucial in managing inflammatory conditions and cancer progression.

Table 3: Enzyme Inhibition by Thiazole Derivatives

Case Studies

- Case Study on Anticancer Activity : A study evaluated the cytotoxic effects of various thiazole derivatives on cancer cell lines such as HT-29 and Jurkat. The results indicated that compounds with specific substitutions on the thiazole ring exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin, suggesting their potential as anticancer agents.

- Case Study on Antimicrobial Activity : Another investigation focused on the antimicrobial properties of thiazole derivatives against multiple bacterial strains. The study highlighted that certain derivatives not only inhibited growth but also demonstrated synergistic effects when combined with conventional antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiazol-4(5H)-one derivatives vary primarily in their substituents at the 2- and 5-positions, which critically determine their physicochemical and biological properties. Key comparisons include:

- Steric Considerations : The pyrrolidin-1-yl group (5-membered ring) in the target compound may offer reduced steric hindrance compared to piperidin-1-yl (6-membered ring) in compound 5a, possibly improving target engagement .

Physicochemical Properties

- Stability : The (E)-configuration may confer greater thermodynamic stability than (Z)-isomers, as seen in other benzylidene-thiazolone systems .

Q & A

Basic Research Questions

Q. What is the standard synthetic route for (E)-5-(4-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one, and how is its structure confirmed?

- Methodological Answer : The compound is typically synthesized via a Knoevenagel condensation reaction. A solution of 2-(pyrrolidin-1-yl)thiazol-4(5H)-one is refluxed with 4-(allyloxy)benzaldehyde in 1,4-dioxane using piperidine as a catalyst. After 5 hours, the mixture is acidified to precipitate the product, which is recrystallized from 1,4-dioxane . Structural confirmation involves:

- ¹H/¹³C NMR : Peaks for the allyloxy group (δ ~4.5–5.3 ppm for CH₂ and CH=CH₂), benzylidene proton (δ ~7.8 ppm, singlet), and pyrrolidine protons (δ ~1.8–3.5 ppm) .

- IR Spectroscopy : Stretching vibrations for C=O (thiazolone, ~1700 cm⁻¹) and C=N (~1600 cm⁻¹) .

- Elemental Analysis : Matching calculated and observed C, H, N, S percentages .

Q. What in vitro cytotoxicity models are used to evaluate this compound, and how are experimental artifacts minimized?

- Methodological Answer : Cytotoxicity is assessed against cancer cell lines (e.g., MCF-7, HEPG-2, DLD-1) using the sulforhodamine B (SRB) assay. Key steps include:

- Cell Culture : RPMI-1640 medium with 5% FBS and antibiotics, incubated at 37°C/5% CO₂ .

- Dose Range : 0.1–100 µM, with CHS-828 as a positive control .

- Controls : Vehicle (DMSO ≤0.5%) and normal fibroblast (WI-38) cells to assess selectivity .

- Data Normalization : IC₅₀ values calculated using nonlinear regression to account for plate-to-plate variability .

Advanced Research Questions

Q. How can computational tools like Multiwfn and molecular docking elucidate the compound’s bioactivity?

- Methodological Answer :

- Multiwfn Analysis : Electron localization function (ELF) and electrostatic potential (ESP) maps identify nucleophilic/electrophilic regions, correlating with interactions in enzyme active sites .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., tyrosinase, lanosterol 14α-demethylase). Key steps:

- Protein preparation (PDB: 2Y9X for tyrosinase) with water removal and hydrogen addition.

- Grid box centered on the active site (e.g., Cu ions in tyrosinase).

- Pose validation via RMSD clustering and MM-GBSA binding energy calculations .

- MD Simulations : NAMD/GROMACS simulations (50 ns) assess stability of ligand-protein complexes .

Q. What strategies improve synthetic yield and purity for scale-up studies?

- Methodological Answer :

- Solvent Optimization : Replacing 1,4-dioxane with ethanol or DMF enhances solubility of intermediates .

- Catalyst Screening : Piperidine vs. triethylamine or DBU to reduce reaction time .

- Mechanochemical Synthesis : Ball milling reactants (e.g., 2-(pyrrolidin-1-yl)thiazol-4(5H)-one + aldehyde) for 2 hours achieves ~80% yield without solvents .

- Purification : Column chromatography (silica gel, hexane:EtOAc 3:1) or recrystallization (EtOH/H₂O) removes unreacted aldehyde .

Q. How do structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antifungal activity?

- Methodological Answer :

- Substituent Variation :

- Benzylidene Ring : Electron-withdrawing groups (e.g., -Cl, -CF₃) at the 4-position increase antifungal potency (MIC ≤1 µg/mL vs. Candida spp.) .

- Pyrrolidine Replacement : Piperidine or morpholine groups improve solubility but reduce activity .

- Bioassay Design :

- MIC/MFC Testing : Broth microdilution (CLSI M27-A3 protocol) with ketoconazole as a reference .

- Time-Kill Assays : 0–24 h exposure to determine fungicidal vs. fungistatic effects .

Q. What advanced spectroscopic techniques resolve tautomeric or stereochemical ambiguities?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis confirms the (E)-configuration of the benzylidene group and planarity of the thiazolone ring .

- Dynamic NMR : Variable-temperature ¹H NMR in DMSO-d₆ detects tautomerism (e.g., thione ↔ thiol) via coalescence of proton signals .

- 2D NMR (COSY, NOESY) : Correlates allyloxy proton coupling and spatial proximity of pyrrolidine to the benzylidene group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.